molecular formula C16H19ClN4O8 B14646343 4-{1,2-Bis[bis(carboxymethyl)amino]ethyl}benzene-1-diazonium chloride CAS No. 54377-15-0

4-{1,2-Bis[bis(carboxymethyl)amino]ethyl}benzene-1-diazonium chloride

Cat. No.: B14646343
CAS No.: 54377-15-0
M. Wt: 430.8 g/mol
InChI Key: ISJUBWCMTRKDMG-UHFFFAOYSA-N
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Description

4-{1,2-Bis[bis(carboxymethyl)amino]ethyl}benzene-1-diazonium chloride is a complex organic compound that belongs to the class of diazonium salts. These compounds are known for their versatility in organic synthesis, particularly in the formation of azo compounds, which are widely used in dyes and pigments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1,2-Bis[bis(carboxymethyl)amino]ethyl}benzene-1-diazonium chloride typically involves the diazotization of an aromatic amine. The process begins with the preparation of the aromatic amine precursor, which is then treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt. The reaction is usually carried out at low temperatures (0-5°C) to stabilize the diazonium ion.

Industrial Production Methods

In an industrial setting, the production of diazonium salts like this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved safety, as diazonium salts can be unstable and potentially explosive.

Chemical Reactions Analysis

Types of Reactions

4-{1,2-Bis[bis(carboxymethyl)amino]ethyl}benzene-1-diazonium chloride undergoes several types of chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and cyanides.

    Coupling Reactions: The diazonium salt can couple with phenols or aromatic amines to form azo compounds.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding aromatic amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include potassium iodide, copper(I) chloride, and sodium hydroxide. These reactions are typically carried out in aqueous solutions at low temperatures.

    Coupling Reactions: These reactions often require alkaline conditions and are carried out at room temperature.

    Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are used under acidic conditions.

Major Products Formed

    Substitution Reactions: Products include halogenated aromatics, phenols, and nitriles.

    Coupling Reactions: Azo compounds, which are characterized by their vivid colors.

    Reduction Reactions: Aromatic amines.

Scientific Research Applications

4-{1,2-Bis[bis(carboxymethyl)amino]ethyl}benzene-1-diazonium chloride has several applications in scientific research:

    Chemistry: Used in the synthesis of azo dyes and pigments.

    Biology: Employed in the labeling of biomolecules for detection and imaging.

    Medicine: Investigated for potential use in drug delivery systems and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-{1,2-Bis[bis(carboxymethyl)amino]ethyl}benzene-1-diazonium chloride primarily involves the formation of reactive intermediates, such as diazonium ions, which can undergo various chemical transformations. These intermediates can interact with nucleophiles, leading to substitution or coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

    Benzene-1-diazonium chloride: A simpler diazonium salt used in similar reactions.

    4-{1,2-Bis[bis(carboxymethyl)amino]ethyl}benzene-1-diazonium tetrafluoroborate: A related compound with a different counterion.

Uniqueness

4-{1,2-Bis[bis(carboxymethyl)amino]ethyl}benzene-1-diazonium chloride is unique due to its complex structure, which provides additional functional groups for further chemical modifications. This makes it a versatile intermediate in organic synthesis, particularly in the formation of multifunctional azo compounds.

Properties

CAS No.

54377-15-0

Molecular Formula

C16H19ClN4O8

Molecular Weight

430.8 g/mol

IUPAC Name

4-[1,2-bis[bis(carboxymethyl)amino]ethyl]benzenediazonium;chloride

InChI

InChI=1S/C16H18N4O8.ClH/c17-18-11-3-1-10(2-4-11)12(20(8-15(25)26)9-16(27)28)5-19(6-13(21)22)7-14(23)24;/h1-4,12H,5-9H2,(H3-,21,22,23,24,25,26,27,28);1H

InChI Key

ISJUBWCMTRKDMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O)[N+]#N.[Cl-]

Origin of Product

United States

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